(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide
Description
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrN3O3S2/c1-15(2)13-27(14-16(3)4)32(29,30)19-9-6-17(7-10-19)22(28)25-23-26(5)20-11-8-18(24)12-21(20)31-23/h6-12,15-16H,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLQNZIKAZEBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Ylidene Group: The ylidene group can be introduced by reacting the brominated benzo[d]thiazole with an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the ylidene group or the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Benzo[d]thiazole derivatives are known for their antimicrobial properties.
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Medicine
Drug Development: Potential use in the development of new therapeutic agents for various diseases.
Industry
Dye and Pigment Production: The compound may be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action for (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds with similar core structures but different substituents.
Sulfamoyl Derivatives: Compounds with similar sulfamoyl groups but different core structures.
Uniqueness
The unique combination of the benzo[d]thiazole core, bromine atom, ylidene group, and sulfamoyl group in (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide may confer distinct biological activities and chemical properties compared to other similar compounds.
Q & A
Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation (e.g., dimerization) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation steps .
- Purification : Employ gradient HPLC with C18 columns (70% acetonitrile/water) to isolate the final product ≥95% purity .
Key Data: Yield improvements from 45% to 72% observed with solvent optimization .
Q. What spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., diisobutyl sulfamoyl group δ 1.1–1.3 ppm) and confirm stereochemistry (E-configuration via NOESY) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calc. 523.0523; found 523.0528) .
- X-ray Crystallography : Resolve dihedral angles (e.g., 85° between benzo[d]thiazole and benzamide planes) to confirm geometry .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The C6-bromine atom is highly electrophilic due to electron-withdrawing effects of the benzo[d]thiazole ring. Key strategies include:
- Reagents : Use NaOMe/KCN in DMSO (80°C, 12h) for SNAr reactions, achieving >80% substitution .
- Catalysis : Pd(PPh₃)₄ enables Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-cyanophenylboronic acid) .
Data Contradiction: Steric hindrance from diisobutyl sulfamoyl group reduces substitution rates by ~40% compared to dimethyl analogs .
Q. What computational approaches predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, IC₅₀ calc. 0.8 µM) using PDB structures (e.g., 1M17) .
- MD Simulations (GROMACS) : Simulate binding stability (RMSD <2.0 Å over 100 ns) in lipid bilayer models .
- QSAR Modeling : Correlate sulfamoyl substituent logP values (e.g., diisobutyl: 3.2) with antibacterial activity (R² = 0.89) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Validate IC₅₀ values (e.g., 1.5–5.0 µM against MCF-7 cells) across ≥3 independent assays .
- Metabolic Stability Tests : Incubate with liver microsomes (human vs. murine) to identify species-specific CYP450 degradation (t₁/₂ = 12 vs. 4h) .
- Off-Target Screening : Use BioMAP panels to assess selectivity (e.g., >10-fold specificity for tyrosine kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
